molecular formula C23H26N6O3 B2876768 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide CAS No. 1396707-41-7

4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide

Cat. No.: B2876768
CAS No.: 1396707-41-7
M. Wt: 434.5
InChI Key: KDZJRIRPKZZJRM-UHFFFAOYSA-N
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Description

The compound 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with a methyl group at N1 and a phenyl group at C3. The triazolone moiety is linked to a piperidine ring via a methylene bridge, which is further connected to a benzamide group through an acetamido spacer. The compound’s synthesis likely involves multi-step reactions, including cyclization, amidation, and piperidine functionalization, as inferred from analogous triazolone derivatives .

Properties

IUPAC Name

4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-27-23(32)29(19-5-3-2-4-6-19)22(26-27)17-11-13-28(14-12-17)15-20(30)25-18-9-7-16(8-10-18)21(24)31/h2-10,17H,11-15H2,1H3,(H2,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZJRIRPKZZJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound “4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,2,4-triazole moiety. .

Mode of Action

Given its structural similarity to other 1,2,4-triazole derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions. The presence of the 1,2,4-triazole ring, a phenyl group, and a piperidine ring could contribute to its binding affinity and selectivity.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of other 1,2,4-triazole derivatives, this compound could potentially induce a wide range of effects.

Biological Activity

The compound 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide is a derivative of benzamide featuring a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2}, with a molecular weight of approximately 396.45 g/mol. The structure includes a piperidine ring and a triazole derivative, which are known to enhance pharmacological properties.

Synthesis

The synthesis of the compound typically involves the reaction of 1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole with piperidine derivatives and subsequent acylation to form the final benzamide structure. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of nucleic acid synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (T47D) and colon cancer (HCT116). The compound's IC50 values in these assays suggest promising activity that warrants further investigation.

Cell Line IC50 Value (µM)
T47D (Breast Cancer)43.4
HCT116 (Colon Cancer)6.2

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of enzyme activity : Many triazoles act as inhibitors for enzymes involved in DNA synthesis.
  • Induction of apoptosis : Certain studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A study published in MDPI reported that similar triazole derivatives exhibited significant antimicrobial activity against a panel of pathogens, with some showing MIC values lower than standard antibiotics .
  • Anticancer Evaluation : Another research article demonstrated that modifications in the triazole structure could enhance cytotoxicity against various cancer cell lines. The study emphasized structure-activity relationships that inform future drug design .
  • Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, although toxicity profiles remain to be fully elucidated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Core Structure Substituents Key Features
Target Compound 1,2,4-triazol-5-one N1-methyl, C4-phenyl, piperidine, benzamide High polarity due to benzamide; piperidine enhances conformational flexibility
1-Phenylacetyl-3-ethyl-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one 1,2,4-triazol-5-one N3-ethyl, C4-hydroxybenzylidenamino, phenylacetyl Electron-withdrawing substituents increase acidity (pKa ~8–10 in solvents)
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives Pyrimido-pyrimidinone Piperazine, methoxy, acrylamide Enhanced solubility via piperazine; acrylamide enables covalent binding
  • Triazolone Derivatives: The target compound and the analogue from share a 1,2,4-triazol-5-one core. However, the latter’s C4-hydroxybenzylidenamino and N3-ethyl groups increase its acidity (pKa ~9.2 in acetonitrile ), whereas the target’s N1-methyl and C4-phenyl groups likely reduce polarity, enhancing membrane permeability.
  • Piperidine vs. Piperazine : The target’s piperidine ring provides rigidity compared to the piperazine in ’s compound, which offers basicity and solubility. Piperidine’s lower basicity may reduce off-target interactions in biological systems.

Crystallographic Analysis

Both the target compound and its analogues likely rely on SHELXL () for crystal structure refinement. SHELX’s robustness in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for confirming the triazolone core’s planarity and substituent orientations .

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